molecular formula C17H14N2O2 B14919388 Oxazol-5(4H)-one, 2-phenyl-4-(3-tolylamino)methylene-

Oxazol-5(4H)-one, 2-phenyl-4-(3-tolylamino)methylene-

Cat. No.: B14919388
M. Wt: 278.30 g/mol
InChI Key: RNBWSRVTTDDRPJ-UHFFFAOYSA-N
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Description

Oxazol-5(4H)-one, 2-phenyl-4-(3-tolylamino)methylene- is a synthetic organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazol-5(4H)-one, 2-phenyl-4-(3-tolylamino)methylene- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of α-hydroxy ketones with amides: This method involves the reaction of α-hydroxy ketones with amides in the presence of a dehydrating agent.

    Condensation reactions: Condensation of aldehydes or ketones with amines followed by cyclization can also yield oxazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxazol-5(4H)-one, 2-phenyl-4-(3-tolylamino)methylene- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The phenyl and tolylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-one derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Oxazol-5(4H)-one, 2-phenyl-4-(3-tolylamino)methylene- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Oxazol-5(4H)-one, 2-phenyl-4-(3-tolylamino)methylene- include other oxazole derivatives such as:

    Oxazole-5-one: A simpler oxazole compound with similar structural features.

    2-Phenyl-4-methyl-oxazole: Another derivative with a phenyl and methyl group.

    4-Amino-2-phenyl-oxazole: An oxazole compound with an amino group.

Uniqueness

The uniqueness of Oxazol-5(4H)-one, 2-phenyl-4-(3-tolylamino)methylene- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

4-[(3-methylphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C17H14N2O2/c1-12-6-5-9-14(10-12)18-11-15-17(20)21-16(19-15)13-7-3-2-4-8-13/h2-11,20H,1H3

InChI Key

RNBWSRVTTDDRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)O

Origin of Product

United States

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